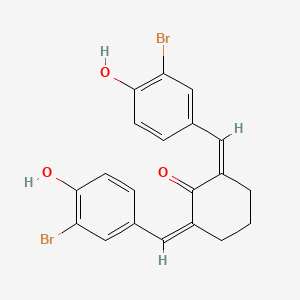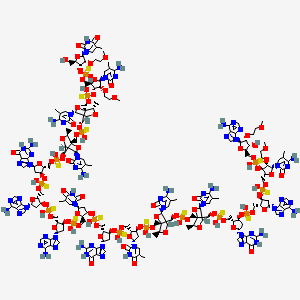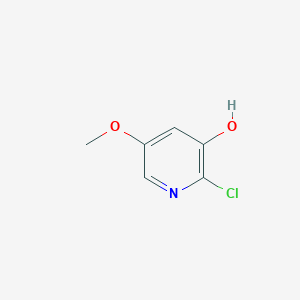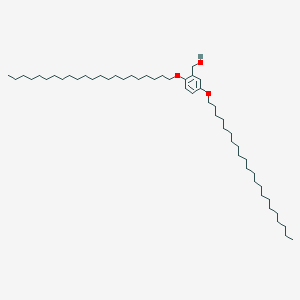
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone is a synthetic compound known for its role as a histone acetyltransferase inhibitor. It is primarily used in cell structure applications and has a molecular formula of C20H16Br2O3 . This compound is also referenced under CAS number 932749-62-7 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone typically involves the condensation of 3-bromo-4-hydroxybenzaldehyde with cyclohexanone in the presence of an acid catalyst. The reaction is carried out under reflux conditions, often using p-toluene-sulphonic acid in toluene .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Halogen substitution reactions are common, where bromine atoms can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Acts as a histone acetyltransferase inhibitor, affecting gene expression and chromatin structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by inhibiting histone acetyltransferase activity, leading to decreased acetylation of histone H3. This results in chromatin condensation and altered gene expression . It also shows pronounced nitric oxide inhibition in IFN-γ/LPS-induced RAW 264.7 cells, indicating its potential anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexanone: Known for its histone acetyltransferase inhibition.
2,6-Bis(3-bromo-4-hydroxybenzylidene)cyclohexan-1-one: Another variant with similar properties.
Histone Acetyltransferase Inhibitor II: A related compound with similar inhibitory effects on histone acetyltransferase.
Uniqueness
This compound is unique due to its specific inhibitory action on p300/CBP-selective histone acetyltransferase, while affecting GCN5 and PCAF only at much higher concentrations . This selectivity makes it a valuable tool in epigenetic research and potential therapeutic applications.
Properties
Molecular Formula |
C20H16Br2O3 |
|---|---|
Molecular Weight |
464.1 g/mol |
IUPAC Name |
(2Z,6Z)-2,6-bis[(3-bromo-4-hydroxyphenyl)methylidene]cyclohexan-1-one |
InChI |
InChI=1S/C20H16Br2O3/c21-16-10-12(4-6-18(16)23)8-14-2-1-3-15(20(14)25)9-13-5-7-19(24)17(22)11-13/h4-11,23-24H,1-3H2/b14-8-,15-9- |
InChI Key |
YOLKEKNTCBWPSD-SFGFDRCGSA-N |
Isomeric SMILES |
C1C/C(=C/C2=CC(=C(C=C2)O)Br)/C(=O)/C(=C\C3=CC(=C(C=C3)O)Br)/C1 |
Canonical SMILES |
C1CC(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-[Tert-butyl(dimethyl)silyl]oxyprop-1-ynyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione](/img/structure/B13910768.png)


![9-[(2R,3S,4R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B13910774.png)
![6-Bromo-4-methoxybenzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B13910781.png)

![5-hydroxy-1-methyl-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13910804.png)
![N-[3-(methoxymethyl)-4-methylpyridin-2-yl]-2,2-dimethylpropanamide](/img/structure/B13910827.png)




